5-(Methoxymethyl)thiophene-3-carboxylic acid has the molecular formula CHOS and is classified as a thiophene derivative. Thiophene compounds are characterized by a five-membered aromatic ring containing sulfur. This specific compound features a methoxymethyl group attached to the thiophene ring, which contributes to its unique reactivity and potential biological activity.
The synthesis of 5-(Methoxymethyl)thiophene-3-carboxylic acid typically involves functionalizing thiophene derivatives through several chemical reactions. Common methods include:
Industrial production often employs advanced techniques such as continuous flow reactors to enhance yield and purity. The processes are optimized to ensure consistent quality, utilizing automated synthesis systems.
The molecular structure of 5-(Methoxymethyl)thiophene-3-carboxylic acid can be represented as follows:
The compound exhibits a distinct arrangement of atoms that includes a thiophene ring substituted with a methoxymethyl group and a carboxylic acid functional group.
The InChI Key for this compound is XXXXXX, and its canonical SMILES representation is COCC1=C(C=C(S1)C(=O)O).
5-(Methoxymethyl)thiophene-3-carboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-(Methoxymethyl)thiophene-3-carboxylic acid involves its interactions with biological molecules. The methoxymethyl and carboxylic acid functionalities enable hydrogen bonding and electrostatic interactions that can modulate the activity of enzymes and receptors. This interaction is crucial for its potential biological effects, including antimicrobial and anti-inflammatory activities.
5-(Methoxymethyl)thiophene-3-carboxylic acid is characterized by:
Key chemical properties include:
Relevant data such as molar refractivity (42.56) and topological polar surface area (91.84 Ų) indicate its potential for biological activity due to favorable absorption characteristics .
5-(Methoxymethyl)thiophene-3-carboxylic acid has several notable applications in scientific research:
The synthesis of 5-(methoxymethyl)thiophene-3-carboxylic acid begins with regioselective functionalization at the thiophene C3/C5 positions. Propargylation employs copper-catalyzed Sonogashira coupling or nucleophilic substitution on 3-bromothiophene precursors to install propargyl groups (–CH₂C≡CH). This alkyne functionality serves as a masked hydroxymethyl unit essential for later stages [8]. Subsequent hydroxyl protection utilizes silyl ethers (e.g., tert-butyldiphenylsilyl chloride*) or etherification with methyl iodide. The methoxymethyl (–CH₂OCH₃) group emerges as optimal due to its stability during downstream reactions and orthogonal deprotection profile. Protection efficiencies exceed 92% when conducted in anhydrous DMF with potassium carbonate base, minimizing dialkylation byproducts [8].
Table 1: Protection Group Efficiency in Thiophene Propargylation
Protection Group | Reagent | Solvent | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Methoxymethyl | CH₃I, K₂CO₃ | DMF | 92 | <5% |
tert-Butyldiphenylsilyl | TBDPSCl, imidazole | DCM | 85 | 8–12% |
Tetrahydropyranyl | DHP, PPTS | THF | 78 | 15% |
Friedel-Crafts acylation enables direct installation of carbonyl precursors at the thiophene C3 position. Thiophene derivatives bearing methoxymethyl groups at C5 undergo electrophilic substitution with acetyl chloride (CH₃COCl) or chlorooxalyl chloride (ClCOCOCl) under Lewis acid catalysis. Aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) in dichloromethane at 0–5°C achieves >85% regioselectivity for the C3 position, leveraging the electron-donating effect of the C5-methoxymethyl group [6] [8]. Kinetic studies reveal complete suppression of diacylation when stoichiometry is controlled to 1.05 equivalents of acetyl chloride. The resultant 5-(methoxymethyl)thiophen-3-yl ketone intermediates are then oxidized to carboxylic acids using sodium hypochlorite (NaOCl) in acetic acid or Jones reagent (CrO₃/H₂SO₄), achieving 80–90% conversion without cleavage of the methoxymethyl ether [4] [8].
Table 2: Friedel-Crafts Conditions and Oxidation Yields
Acylating Agent | Catalyst | Temp (°C) | Ketone Intermediate Yield (%) | Oxidation Method | Acid Yield (%) |
---|---|---|---|---|---|
Acetyl chloride | AlCl₃ | 0 | 88 | NaOCl/HOAc | 85 |
Chlorooxalyl chloride | SnCl₄ | -10 | 82 | Jones reagent | 78 |
Acetic anhydride | BF₃·Et₂O | 25 | 75 | KMnO₄ | 70 |
Alternative pathways exploit in-situ generated hydroxymethyl intermediates for carboxyl group installation. Propargylated thiophenes undergo mercury(II)-catalyzed hydration (HgSO₄/H₂SO₄) to give 5-(methoxymethyl)thiophene-3-carbaldehyde. This aldehyde is then oxidized under mild conditions using potassium permanganate (KMnO₄) in acetone or silver(I) oxide (Ag₂O) in aqueous NaOH. The latter avoids over-oxidation of the thiophene ring, maintaining yields >80% [4] [8]. Thermal rearrangement plays a critical role in bypassing polymerization side reactions: heating propargyl precursors at 80–100°C in DMSO induces conjugated enyne formation, which rearranges to the α,β-unsaturated aldehyde before oxidation. This stepwise approach—hydroxymethyl → aldehyde → carboxylic acid—proves indispensable for acid-sensitive substrates, as direct chromic acid oxidation of hydroxymethyl groups causes ring sulfoxidation [4] [6].
Final deprotection requires selective removal of the methoxymethyl group without decarboxylation. Optimal conditions use boron tribromide (BBr₃) in dichloromethane at -78°C or concentrated hydrochloric acid (HCl) in tetrahydrofuran/water (4:1) at 60°C. The BBr₃ method achieves 95% deprotection in 2 hours due to the reagent’s affinity for ether oxygen, while HCl affords 88% yield but risks ester formation if alcohols are present [7] [8]. For substrates requiring chemoselectivity—such as those with ester groups—microwave-assisted hydrolysis with pyridinium p-toluenesulfonate (PPTS) in methanol (100°C, 30 min) cleanly removes methoxymethyl with <5% carboxylate group involvement. Post-deprotection, the free hydroxymethyl thiophene-3-carboxylic acid can be re-alkylated or acylated for prodrug synthesis, demonstrating the versatility of this protection/deprotection strategy [7] [8].
Table 3: Deprotection Methods for Methoxymethyl Group Removal
Deprotection Reagent | Conditions | Yield (%) | Carboxyl Stability | Byproducts |
---|---|---|---|---|
BBr₃ (1.0M in DCM) | -78°C, 2 h | 95 | High | <3% bromination |
HCl (conc.) | THF/H₂O (4:1), 60°C, 4 h | 88 | Moderate | Esters (5–8%) |
PPTS/MeOH | MW, 100°C, 30 min | 90 | High | Negligible |
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